4-Amino Substitution Confers Approximately 41-Fold Superior Potency Against SLC40A1 Versus 2-Amino Analog
The 4-amino substitution pattern of the target compound yields markedly superior SLC40A1 (ferroportin) inhibitory potency compared to the 2-amino positional isomer. Specifically, 4-amino-N-quinolin-8-ylbenzenesulfonamide demonstrates an IC₅₀ of 0.5 μM (500 nM) , whereas 2-amino-N-quinolin-8-ylbenzenesulfonamide exhibits an IC₅₀ of 20.8 μM (20,800 nM) in the same assay system . The 4-amino derivative is approximately 41.6-fold more potent.
| Evidence Dimension | SLC40A1 (ferroportin) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 μM (500 nM) |
| Comparator Or Baseline | 2-Amino-N-quinolin-8-ylbenzenesulfonamide; IC₅₀ = 20.8 μM (20,800 nM) |
| Quantified Difference | Target compound is 41.6-fold more potent (0.5 μM vs 20.8 μM) |
| Conditions | In vitro SLC40A1 inhibition assay (assay ID: PubChem AID 1342645) |
Why This Matters
For researchers investigating ferroportin-mediated iron transport or SLC40A1 as a therapeutic target, the 4-amino isomer provides a substantially more potent tool compound than the 2-amino analog, enabling lower working concentrations and reduced off-target potential at equivalent efficacy.
